molecular formula C13H16N2O B11890934 2-Ethyl-4-propoxyquinazoline

2-Ethyl-4-propoxyquinazoline

Cat. No.: B11890934
M. Wt: 216.28 g/mol
InChI Key: VTKAAILBWZJSLE-UHFFFAOYSA-N
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Description

2-Ethyl-4-propoxyquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-propoxyquinazoline typically involves the reaction of 2-ethylquinazolin-4-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-propoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-propoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-propoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and exhibit anticancer activity .

Comparison with Similar Compounds

  • 2-Methyl-4-propoxyquinazoline
  • 2-Ethyl-4-methoxyquinazoline
  • 2-Ethyl-4-butoxyquinazoline

Comparison: 2-Ethyl-4-propoxyquinazoline stands out due to its unique propoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays, making it a promising candidate for further research and development .

Biological Activity

2-Ethyl-4-propoxyquinazoline is a member of the quinazoline class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C12H16N2O
  • Molecular Weight: 204.27 g/mol
  • IUPAC Name: this compound
  • CAS Number: 12339503

The biological activity of this compound primarily stems from its interaction with various cellular targets. Key mechanisms include:

  • Inhibition of Kinases: Quinazolines often act as inhibitors of specific kinases involved in cell signaling pathways, which can lead to the suppression of tumor growth and proliferation.
  • Antioxidant Activity: Some studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
  • Modulation of Apoptosis: The compound may influence apoptotic pathways, promoting programmed cell death in cancer cells while sparing normal cells.

Biological Activities

Research indicates several promising biological activities for this compound:

  • Anticancer Activity:
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been documented in multiple studies .
  • Antimicrobial Properties:
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
  • Neuroprotective Effects:
    • Some research highlights the potential neuroprotective effects of quinazolines, including this compound, suggesting it may have applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains
NeuroprotectivePotential protective effects on neuronal cells

Case Study Example

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a potential lead compound for developing new anticancer therapies.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-ethyl-4-propoxyquinazoline

InChI

InChI=1S/C13H16N2O/c1-3-9-16-13-10-7-5-6-8-11(10)14-12(4-2)15-13/h5-8H,3-4,9H2,1-2H3

InChI Key

VTKAAILBWZJSLE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC2=CC=CC=C21)CC

Origin of Product

United States

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